molecular formula C9H18O3 B142752 Methyl 3-hydroxyoctanoate CAS No. 7367-87-5

Methyl 3-hydroxyoctanoate

Cat. No. B142752
CAS RN: 7367-87-5
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoctanoate, also known as β-Hydroxyoctanoic acid methyl ester, Methyl 3-hydroxycaprylate, or 3-Hydroxyoctanoic acid methyl ester, is a product in the category of Fatty Acid Methyl Esters (FAME) with a Hydroxy (OH) group . It is primarily found as polyhydroxyalkenoates in bacteria and other microorganisms where it can be as much as 90% of the dry weight in some circumstances .


Synthesis Analysis

A library of 18 different compounds was synthesized starting from ®-3-hydroxyoctanoic acid which is derived from the bacterial polymer polyhydroxyalkanoate (PHA). Ten derivatives, including halo and unsaturated methyl and benzyl esters, were synthesized and characterized for the first time .


Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxyoctanoate is C9H18O3. It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da .


Physical And Chemical Properties Analysis

Methyl 3-hydroxyoctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 259.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 57.8±6.0 kJ/mol and it has a flash point of 102.2±12.6 °C. The index of refraction is 1.440 and it has a molar refractivity of 47.0±0.3 cm3 .

Scientific Research Applications

Biotechnological Products and Process Engineering

Application Summary

“Methyl 3-hydroxyoctanoate” is derived from the bacterial polymer polyhydroxyalkanoate (PHA). A library of 18 different compounds was synthesized starting from ®-3-hydroxyoctanoic acid . These compounds were evaluated for antimicrobial activity and in vitro antiproliferative effect with mammalian cell lines .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the sources. However, it was mentioned that ten derivatives, including halo and unsaturated methyl and benzyl esters, were synthesized and characterized .

Results or Outcomes

The presence of the carboxylic group was essential for the antimicrobial activity, with minimal inhibitory concentrations against a panel of bacteria (Gram-positive and Gram-negative) and fungi (Candida albicans and Microsporum gypseum) in the range 2.8–7.0 mM and 0.1 –6.3 mM, respectively . 3-Halogenated octanoic acids exhibited the ability to inhibit C. albicans hyphae formation . In addition, ®-3-hydroxyoctanoic and (E)-oct-2-enoic acids inhibited quorum sensing-regulated pyocyanin production in the opportunistic pathogen Pseudomonas aeruginosa PAO1 . Generally, derivatives did not inhibit mammalian cell proliferation even at 3-mM concentrations, while only (E)-oct-2-enoic and 3-oxooctanoic acid had IC50 values of 1.7 and 1.6 mM with the human lung fibroblast cell line .

It’s also used in mass spectrometry for the identification and quantification of chemicals in the field of analytical chemistry .

Future Directions

3-Hydroxy fatty acids are intermediates in fatty acid biosynthesis and have been found to be converted to the omega-fatty acid by the enzyme CYP4F11 and then into dicarboxylic acids in vivo . They are used as biomarkers for fatty acid oxidative disorders of both the long- and short-chain 3-hydroxyacyl-CoA dehydrogenases . Polyhydroxyalkenoates, polyesters produced by bacteria fermentation, are used for carbon and energy storage and are of interest in studies regarding their synthesis, properties and mechanisms and are used as biodegradable plastics . Medium chain-length polyhydroxyalkenoate monomers such as 3-hydroxyoctanoic acid may have pharmaceutical properties .

properties

IUPAC Name

methyl 3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276098
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyoctanoate

CAS RN

7367-87-5, 85549-54-8
Record name Methyl 3-hydroxyoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7367-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxyoctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyoctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 3-HYDROXYOCTANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
AH Arkin, B Hazer, G Adamus, M Kowalczuk… - …, 2001 - ACS Publications
Synthesis of an α,β-alkyl branched polyester, ie, poly(2-methyl-3-hydroxyoctanoate), has been accomplished via anionic polymerization of α-methyl-β-pentyl-β-propiolactone mediated …
Number of citations: 35 pubs.acs.org
J Radivojevic, S Skaro, L Senerovic… - Applied microbiology …, 2016 - Springer
… To a solution of methyl 3-hydroxyoctanoate (90 mg, 0.516 mmol) in THF (2.7 ml) and methanol (1.8 ml), a water solution of LiOH 2.5 M (0.9 ml) was carefully added. The reaction mixture …
Number of citations: 53 link.springer.com
C Scholz, S Wolk, RW Lenz, RC Fuller - Macromolecules, 1994 - ACS Publications
… and its PHA units as shown below for the utilization of ethyl 2-methyl-3hydroxyoctanoate: … , ammonium 2-methyl3-hydroxyoctanoate, and methyl 2-methyl-3-hydroxyoctanoate were …
Number of citations: 15 pubs.acs.org
RG Lageveen, GW Huisman, H Preusting… - Applied and …, 1988 - Am Soc Microbiol
… Thus, the peaks with the highest retention time of each pair correspond to methyl-3-hydroxyhexanoate and methyl-3hydroxyoctanoate, whereas the first peak of each pair corresponds …
Number of citations: 894 journals.asm.org
B Hazer, RW Lenz, RC Fuller - Macromolecules, 1994 - ACS Publications
Pseudomonas oleovorans was grown on 6-methylnonanoic acid (6-MNA), 7-methylnonanoic acid (7-MNA), 8-methylnonanoic acid (8-MNA), 9-methyldecanoicacid (9-MDA), 7-…
Number of citations: 76 pubs.acs.org
Y Ensari, GV Dhoke, MD Davari… - … A European Journal, 2017 - Wiley Online Library
… This study reports the first reengineered cpADH5 for the efficient oxidation of methyl 3-hydroxyhexanoate and methyl 3-hydroxyoctanoate (Figure 1), which were not converted by the …
T Beuerle, W Schwab - Zeitschrift für Lebensmitteluntersuchung und …, 1997 - Springer
… AbstractmIn extracts obtained by liquid-liquid extraction from seven pear (Pyrus communis L.) cultivars, octane-1,3diol, 5(Z)octene-1,3-diol, methyl 3-hydroxyoctanoate, ethyl 3-…
Number of citations: 21 link.springer.com
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
Volatile constituents of green and ripened pineapples were isolated and identified by gas chromatography and gas chromatography/mass spectrometry. The numbers of volatiles found …
Number of citations: 142 pubs.acs.org
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com
P Wu, MC Kuo, TG Hartman, RT Rosen… - Journal of Agricultural …, 1991 - ACS Publications
… Some glycosidic hydroxy esters such as ethyl 3-hydroxyhexanoate and methyl 3-hydroxyoctanoate were found in pineapple for the first time. … by C methyl 3-hydroxyoctanoate …
Number of citations: 140 pubs.acs.org

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